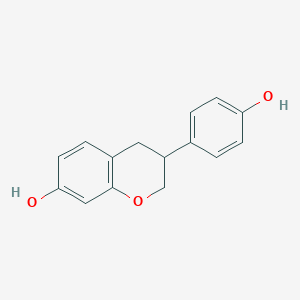

3-(4-Hydroxyphenyl)chroman-7-ol

Übersicht

Beschreibung

Equol ist eine nichtsteroidale östrogene Verbindung, die ein Metabolit des Soja-Isoflavons Daidzein ist. Es wurde erstmals 1932 aus Pferdeurin isoliert und wurde seitdem im Urin oder Plasma vieler Tierarten, einschließlich des Menschen, gefunden . Equol existiert als zwei Enantiomere: S-Equol und R-Equol, wobei S-Equol die vorherrschende Form ist, die von Darmbakterien beim Menschen produziert wird . Diese Verbindung hat aufgrund ihrer potenziellen gesundheitlichen Vorteile, insbesondere im Zusammenhang mit hormonabhängigen Erkrankungen, großes Interesse geweckt .

Wissenschaftliche Forschungsanwendungen

Equol has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

3-(4-Hydroxyphenyl)chroman-7-ol, also known as S-equol, is a major metabolite of the soy isoflavone daidzein . It primarily targets the estrogen receptors (ERs) , specifically binding more tightly to estrogen receptor β (ERβ) than to ERα . These receptors are expressed in various brain regions, including the cerebellum . The compound also interacts with G-protein coupled ER (GPR30) .

Mode of Action

S-equol acts as a phytoestrogen, exerting its effects by binding to the nuclear ERs . This binding triggers a cascade of events leading to various physiological changes. For instance, S-equol has been observed to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . These effects were suppressed by G15, a selective GPR30 antagonist, and ICI 182,780, an antagonist for ERs .

Biochemical Pathways

The binding of S-equol to ERs and GPR30 affects several signaling pathways. In astrocytes, S-equol induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements . This indicates that S-equol may enhance cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .

Result of Action

The action of S-equol results in various molecular and cellular effects. As mentioned earlier, it enhances the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . In astrocytes, it induces cell proliferation and cell migration . These effects suggest that S-equol may have a role in promoting neural development and function.

Action Environment

The action of S-equol is influenced by environmental factors such as diet and gut microbiota, as these factors affect its production Additionally, the efficacy and stability of S-equol could be influenced by factors such as pH and temperature, although specific details are not readily available

Biochemische Analyse

Biochemical Properties

3-(4-Hydroxyphenyl)chroman-7-ol interacts with various enzymes and proteins. It has been found to bind to the nuclear estrogen receptors (ERs) that are expressed in various brain regions . This interaction plays a significant role in its biochemical reactions.

Cellular Effects

In cellular processes, this compound has shown to have a profound impact. For instance, it has been observed to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . It also induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several signaling pathways, including GPR30 and ERs . It binds more tightly to estrogen receptor β (ERβ) than to ERα, influencing gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be extensively studied. It is known that it has a significant impact on cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that low dosage can prevent skeletal muscle cell damage induced by H2O2, while high-dosage shows a synergistic effect with H2O2 in inducing cell damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a major metabolite of the soy isoflavone daidzein, produced by intestinal bacteria in response to soy isoflavone intake .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be extensively studied. It is known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are yet to be extensively studied. It is known to interact with various compartments or organelles .

Vorbereitungsmethoden

Equol kann durch verschiedene chemische Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reduktion von Daidzein unter Verwendung bestimmter Darmbakterien . Die chemische Synthese von Equol beinhaltet typischerweise die Prinzipien der Alkylierung, Friedel-Crafts-Reaktion, Hydrierung und Wittig-Reaktion . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung dieser Reaktionen, um hohe Ausbeuten und Reinheit zu erzielen. So wurde beispielsweise die Hochleistungs-Dünnschichtchromatographie zur schnellen Quantifizierung von S-Equol in biologischen Proben entwickelt .

Analyse Chemischer Reaktionen

Equol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Equol kann oxidiert werden, um verschiedene hydroxylierte Metaboliten zu bilden.

Reduktion: Die Reduktion von Daidzein zu Equol ist eine Schlüsselreaktion bei seiner Biosynthese.

Substitution: Equol kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Hydroxylgruppen.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Wasserstoffgas zur Reduktion, Oxidationsmittel zur Oxidation und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise hydroxylierte Derivate von Equol .

Wissenschaftliche Forschungsanwendungen

Equol hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Equol übt seine Wirkungen hauptsächlich durch Bindung an Östrogenrezeptoren, insbesondere den Östrogenrezeptor Beta, aus . Es wirkt als selektiver Östrogenrezeptormodulator und beeinflusst verschiedene Signalwege, die an der Hormonregulation beteiligt sind . Darüber hinaus wurde gezeigt, dass Equol mit dem G-Protein-gekoppelten Östrogenrezeptor 30 interagiert und neuronale und astrozytäre Funktionen beeinflusst .

Vergleich Mit ähnlichen Verbindungen

Equol wird oft mit anderen Isoflavonen wie Genistein und Daidzein verglichen. Während alle drei Verbindungen östrogene Aktivität zeigen, ist Equol einzigartig in seiner höheren Affinität zum Östrogenrezeptor Beta und seiner Fähigkeit, von Darmbakterien produziert zu werden . Ähnliche Verbindungen umfassen:

Daidzein: Der Vorläufer von Equol, der einer Reduktion unterliegt, um Equol zu bilden.

5-Hydroxy Equol: Ein hydroxyliertes Derivat von Equol mit größerer antioxidativer Aktivität.

Die einzigartigen Eigenschaften von Equol und seine selektive Bindung an den Östrogenrezeptor Beta machen es zu einer Verbindung von großem Interesse sowohl in der wissenschaftlichen Forschung als auch in therapeutischen Anwendungen .

Biologische Aktivität

3-(4-Hydroxyphenyl)chroman-7-ol, commonly known as S-equol, is a significant metabolite derived from the soy isoflavone daidzein. This compound has garnered attention for its biological activities, particularly in relation to its interaction with estrogen receptors and its potential therapeutic applications. This article delves into the biological activity of S-equol, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Target of Action

S-equol primarily targets estrogen receptors (ERs) , specifically showing a stronger binding affinity to estrogen receptor β (ERβ) compared to estrogen receptor α (ERα) . Additionally, it interacts with G-protein coupled estrogen receptor (GPR30) , which plays a role in mediating rapid cellular responses to estrogen.

Mode of Action

As a phytoestrogen, S-equol mimics the action of estrogen in the body by binding to ERs. This binding activates various signaling pathways that are crucial for cellular functions. For instance, in astrocytes, S-equol promotes cell proliferation and migration through the activation of extracellular-signal-regulated kinase (ERK) pathways and rearrangement of the cytoskeletal protein actin .

Interaction with Proteins

S-equol interacts with several enzymes and proteins within human cells. Its ability to bind to ERs expressed in various brain regions suggests a potential role in neuroprotection and cognitive function enhancement. Studies have shown that S-equol can enhance dendrite arborization in Purkinje cells and promote neurite growth in Neuro-2A cells, indicating its neurotrophic effects.

Cellular Effects

The compound has demonstrated significant effects on cellular processes:

- Neurite Growth : Enhances neurite outgrowth in neuronal cells.

- Cell Proliferation : Stimulates proliferation in astrocytes.

- Cytoskeletal Rearrangement : Induces changes in actin dynamics that are essential for cell migration and morphology .

Case Studies

- Neuroprotective Effects : A study highlighted that S-equol administration improved cognitive function in animal models by enhancing synaptic plasticity and reducing oxidative stress markers in neurons.

- Hormonal Modulation : Research indicates that S-equol may alleviate menopausal symptoms by modulating estrogen levels and improving bone density without the adverse effects associated with synthetic estrogens .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058705 | |

| Record name | (R,S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94105-90-5 | |

| Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EQUOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.